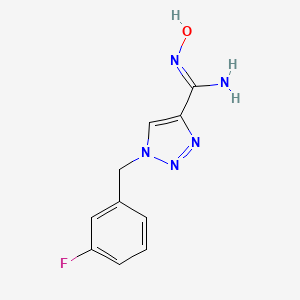

1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Vue d'ensemble

Description

1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a useful research compound. Its molecular formula is C10H10FN5O and its molecular weight is 235.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide (CAS No. 1255791-10-6) is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboximidamide groups are crucial for these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with target enzymes or receptors .

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to its structural features that allow it to bind effectively to active sites.

- Modulation of Signaling Pathways : By interacting with key proteins involved in cellular signaling, it can influence pathways related to cell growth and apoptosis.

Anticancer Potential

Recent studies have indicated that triazole derivatives can possess anticancer properties. For example, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .

Study on Enzyme Inhibition

A study evaluated the inhibitory effects of various triazole derivatives on α-glucosidase, a key enzyme in carbohydrate metabolism. Compounds similar to this compound demonstrated significant inhibition with IC values ranging from 0.01 to 0.648 µM . This suggests potential applications in managing diabetes by regulating glucose levels.

Cytotoxicity Assessment

Research has also focused on the cytotoxic effects of triazole derivatives on cancer cell lines. In vitro studies showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing effective anticancer therapies with reduced side effects .

Data Table: Biological Activity Overview

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 1-(3-fluorobenzyl)-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves the azide-alkyne cycloaddition reaction, a well-established method in triazole chemistry. This reaction can be catalyzed by various metal catalysts or performed under solvent-free conditions to yield high-purity products. The characterization of the compound is usually conducted using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity .

Antimicrobial Properties

Research has indicated that derivatives of 1,2,3-triazoles exhibit significant antimicrobial activity. For instance, studies have shown that triazole compounds can inhibit the growth of various bacterial strains and fungi. The presence of the hydroxy group in this compound may enhance its solubility and bioavailability, potentially improving its efficacy as an antimicrobial agent .

Anticancer Activity

Triazole derivatives have been recognized for their anticancer properties due to their ability to interfere with cellular processes. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. Inhibitors of α-glucosidase can help regulate blood sugar levels by slowing down carbohydrate absorption in the intestines. Studies demonstrate that triazole derivatives can exhibit competitive inhibition against this enzyme .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the triazole ring or substituents on the benzyl group can significantly influence its potency and selectivity against various biological targets. Research indicates that small changes in molecular structure can lead to substantial differences in activity profiles .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Antimicrobial Agents : Targeting infections caused by resistant bacterial strains.

- Anticancer Drugs : Developing new therapies for cancer treatment.

- Diabetes Management : As an α-glucosidase inhibitor for controlling blood sugar levels.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N'-hydroxytriazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O/c11-8-3-1-2-7(4-8)5-16-6-9(13-15-16)10(12)14-17/h1-4,6,17H,5H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGMENTXEVJNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(N=N2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)CN2C=C(N=N2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.